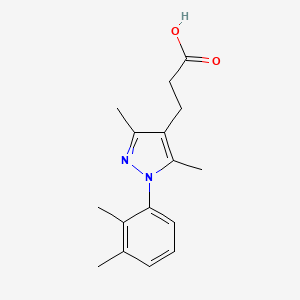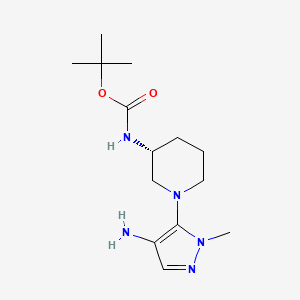
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the aminophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminophenylacetic acid with a suitable aldehyde or ketone in the presence of a dehydrating agent can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and aminophenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxamide
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylate
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxaldehyde
Uniqueness
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of both an oxazole ring and an aminophenyl group, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-(3-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15) |
Clé InChI |
WQZADFXBZUOYRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC(=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


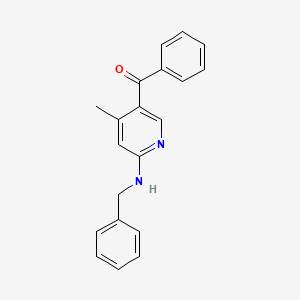
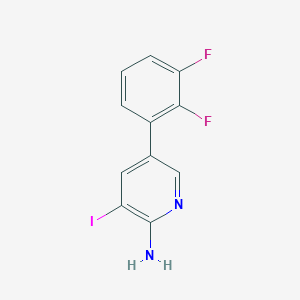



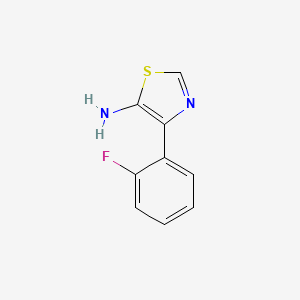
![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
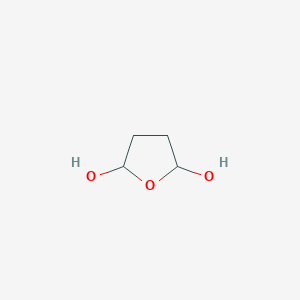

![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
